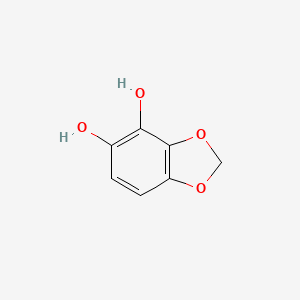

1,3-Benzodioxole-4,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

23780-63-4 |

|---|---|

Molecular Formula |

C7H6O4 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1,3-benzodioxole-4,5-diol |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,8-9H,3H2 |

InChI Key |

QSRXTQHQLNIDJI-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,3-Benzodioxole-4,5-diol from Catechol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,3-Benzodioxole-4,5-diol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, catechol. Due to the lack of a direct, single-step synthesis method in the current literature, this guide outlines a multi-step approach involving the formation of the 1,3-benzodioxole core, followed by regioselective functionalization to introduce the desired hydroxyl groups at the 4 and 5 positions.

This document details the experimental protocols for each synthetic step, presents available quantitative data in structured tables, and includes visualizations of the reaction pathways and mechanisms to facilitate a deeper understanding for researchers and professionals in the field.

Overall Synthetic Pathway

The proposed synthesis of this compound from catechol is a four-step process. The initial step involves the formation of the methylenedioxy bridge to yield 1,3-benzodioxole. This is followed by a Vilsmeier-Haack formylation to introduce a carbonyl group at the 5-position, yielding piperonal. Subsequent regioselective hydroxylation at the 4-position via an Elbs persulfate oxidation, followed by a Dakin oxidation, affords the target molecule.

Caption: Proposed four-step synthesis of this compound from catechol.

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

The formation of the 1,3-benzodioxole ring from catechol is a crucial first step. Several methods have been reported for this transformation, with the reaction of catechol with a dihalomethane in the presence of a base being a common approach.[1]

Experimental Protocol: Methylenation of Catechol

This protocol is adapted from publicly available procedures and demonstrates a common method for the synthesis of 1,3-benzodioxole.

Materials:

-

Catechol

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Water

-

5% Sodium hydroxide solution

-

Molecular sieves or anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol, dichloromethane, and DMSO.

-

Heat the mixture to approximately 95°C.

-

Slowly add powdered sodium hydroxide to the reaction mixture. An exothermic reaction is expected to occur, and the temperature may rise.

-

After the addition is complete, maintain the reaction mixture at a reflux temperature of 110-115°C for approximately 30 minutes.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Add water to the filtrate and separate the organic layer.

-

Wash the organic layer with a 5% sodium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate or molecular sieves.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 1,3-benzodioxole can be purified by vacuum distillation.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| Catechol | 1.0 eq | Generic Protocol |

| Dichloromethane | 1.1 - 1.5 eq | Generic Protocol |

| Sodium Hydroxide | 2.0 - 2.2 eq | Generic Protocol |

| Solvent | DMSO | Generic Protocol |

| Temperature | 110-115°C | Generic Protocol |

| Reaction Time | 0.5 - 2 hours | Generic Protocol |

| Yield | >85% | Generic Protocol |

Step 2: Vilsmeier-Haack Formylation of 1,3-Benzodioxole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as 1,3-benzodioxole.[2] This reaction introduces a formyl group (-CHO) onto the aromatic ring, predominantly at the position para to the electron-donating groups.

Experimental Protocol: Synthesis of Piperonal

This protocol is based on general procedures for the Vilsmeier-Haack reaction.

Materials:

-

1,3-Benzodioxole

-

N-methylformanilide

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, cool N-methylformanilide to below 5°C.

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 15°C.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Remove any excess unreacted thionyl chloride under reduced pressure.

-

Add 1,3-benzodioxole dropwise to the reaction mixture, keeping the temperature below 15°C.

-

After the addition is complete, pour the reaction mixture into an equal volume of water.

-

Extract the product with toluene.

-

Wash the combined organic extracts with water and then dry over an anhydrous drying agent.

-

Remove the toluene by distillation.

-

The resulting piperonal can be purified by vacuum distillation or recrystallization.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reactants | ||

| 1,3-Benzodioxole | 1.0 eq | Generic Protocol |

| N-methylformanilide | 1.2 eq | Generic Protocol |

| Thionyl chloride | 1.1 eq | Generic Protocol |

| Solvent | Toluene (for workup) | Generic Protocol |

| Temperature | <15°C | Generic Protocol |

| Reaction Time | ~4 hours | Generic Protocol |

| Yield | Moderate to Good | General Expectation |

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Step 3: Elbs Persulfate Oxidation of Piperonal

The Elbs persulfate oxidation introduces a hydroxyl group para to an existing hydroxyl or amino group on an aromatic ring.[3] In this synthetic route, it is proposed to hydroxylate piperonal at the 4-position. It is important to note that this reaction typically works on phenols, and the direct oxidation of an alkoxy-substituted ring like piperonal might require specific conditions or be less efficient.

General Experimental Protocol: Elbs Persulfate Oxidation

This is a general procedure that would need to be optimized for the specific substrate, piperonal.

Materials:

-

Piperonal

-

Potassium persulfate (K₂S₂O₈)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Sulfuric acid or Hydrochloric acid for acidification

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

Dissolve piperonal in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium persulfate in water to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to proceed at a low temperature (0-10°C) for several hours.

-

After the reaction is complete, acidify the mixture with a mineral acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude 4-hydroxy-1,3-benzodioxole-5-carbaldehyde.

-

Purification can be achieved by column chromatography or recrystallization.

Quantitative Data for Step 3

| Parameter | Value | Reference |

| Reactants | ||

| Piperonal | 1.0 eq | General Procedure |

| Potassium persulfate | 1.0 - 1.2 eq | General Procedure |

| Base (e.g., NaOH) | 2.0 - 3.0 eq | General Procedure |

| Solvent | Water | General Procedure |

| Temperature | 0-10°C | General Procedure |

| Reaction Time | Several hours | General Procedure |

| Yield | Moderate to Low | General Expectation[3] |

Elbs Persulfate Oxidation Mechanism

Caption: Simplified mechanism of the Elbs persulfate oxidation.

Step 4: Dakin Oxidation of 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde

The Dakin oxidation is a classic organic reaction that converts an ortho- or para-hydroxybenzaldehyde into a benzenediol using hydrogen peroxide in a basic solution. This reaction is the final step to convert the formyl group of 4-hydroxy-1,3-benzodioxole-5-carbaldehyde into a hydroxyl group, yielding the desired this compound.

General Experimental Protocol: Dakin Oxidation

This is a general procedure that would need to be adapted for the specific substrate.

Materials:

-

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Sulfuric acid or Hydrochloric acid for acidification

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

Dissolve 4-hydroxy-1,3-benzodioxole-5-carbaldehyde in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (30% solution) dropwise to the cooled and stirred reaction mixture.

-

Monitor the reaction progress by a suitable method (e.g., TLC). The reaction is typically complete within a few hours.

-

After completion, carefully acidify the reaction mixture with a mineral acid.

-

Extract the product, this compound, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization or column chromatography.

Quantitative Data for Step 4

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde | 1.0 eq | General Procedure |

| Hydrogen Peroxide (30%) | 1.1 - 1.5 eq | General Procedure |

| Base (e.g., NaOH) | 1.0 - 2.0 eq | General Procedure |

| Solvent | Water | General Procedure |

| Temperature | 0-25°C | General Procedure |

| Reaction Time | 1-4 hours | General Procedure |

| Yield | Good to High | General Expectation |

Dakin Oxidation Mechanism

Caption: Mechanism of the Dakin oxidation.

Spectroscopic Data

1,3-Benzodioxole (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz): δ 6.83 (s, 4H, Ar-H), 5.95 (s, 2H, O-CH₂-O).

-

¹³C NMR (CDCl₃, 100 MHz): δ 147.9, 121.8, 108.4, 101.2.

This compound (Final Product)

Conclusion

This technical guide outlines a feasible, albeit multi-step, synthetic pathway for the preparation of this compound from catechol. The described protocols for methylenation, Vilsmeier-Haack formylation, Elbs persulfate oxidation, and Dakin oxidation provide a solid foundation for researchers to develop a robust synthesis of this valuable compound. Further optimization of each step, particularly the Elbs persulfate oxidation, may be necessary to achieve higher overall yields. The successful synthesis and characterization of this compound will provide a valuable tool for professionals in drug discovery and development.

References

physicochemical properties of 1,3-Benzodioxole-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1,3-Benzodioxole-4,5-diol. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23780-63-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 154.12 g/mol | --INVALID-LINK-- |

| Melting Point | 99 °C | --INVALID-LINK-- |

| Density | 1.581 g/cm³ (Predicted) | --INVALID-LINK-- |

| Polar Surface Area (PSA) | 58.92 Ų | --INVALID-LINK-- |

| LogP | 0.82650 | --INVALID-LINK-- |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a general and widely applicable method involves the reaction of a catechol derivative with a dihalomethane.[1] This approach can be adapted for the synthesis of this compound, starting from pyrogallol (1,2,3-trihydroxybenzene).

General Synthesis of 1,3-Benzodioxole Derivatives:

The synthesis of 1,3-benzodioxoles can be achieved through the condensation of a catechol with an appropriate aldehyde or ketone in the presence of an acid catalyst.[2] A common method involves heating the catechol and an aldehyde or ketone with an entrainer such as cyclohexane to azeotropically remove the water formed during the reaction.[2] Carbon-based solid acids have been shown to be effective catalysts for this reaction, leading to high conversion and selectivity.[2]

For the synthesis of the parent compound, 1,3-benzodioxole, catechol is reacted with a dihalomethane.[1] A more specific method for creating substituted benzodioxoles involves the reaction of a catechol with an aldehyde or ketone under reflux with an acid catalyst and an entrainer to remove water.[2]

Workflow for the Synthesis of a Substituted 1,3-Benzodioxole:

Biological Significance and Signaling Pathways

Derivatives of 1,3-benzodioxole have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[3] Notably, certain diol-containing steroid derivatives have been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

The proposed mechanism involves the activation of Estrogen Receptor Alpha (ERα), which in turn leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK3β). The inactivation of GSK3β prevents the pro-apoptotic signaling cascade, thereby promoting neuronal survival.

PI3K/Akt Signaling Pathway in Neuroprotection by a Diol Derivative:

References

1,3-Benzodioxole-4,5-diol: A Technical Guide to its Putative Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological mechanism of action of 1,3-Benzodioxole-4,5-diol is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of structurally related 1,3-benzodioxole derivatives and the known roles of its key functional group, a catechol moiety. The information herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction to 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold is a prominent feature in a wide array of biologically active molecules, both natural and synthetic. This heterocyclic motif is found in compounds with diverse pharmacological properties, including anti-tumor, anti-inflammatory, antioxidant, and anti-hyperlipidemic effects. Prominent examples of 1,3-benzodioxole-containing compounds include the pharmaceutical agent stiripentol, used in the treatment of epilepsy, and the natural product piperine, the primary pungent component of black pepper. The biological activities of these derivatives are often linked to their ability to interact with various enzymes and signaling pathways within biological systems.

Metabolism of 1,3-Benzodioxole Derivatives: The Formation of Catechol Metabolites

A crucial aspect of the biological activity and toxicology of 1,3-benzodioxole derivatives is their metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system. A key metabolic pathway for these compounds is the oxidative cleavage of the methylenedioxy bridge, which leads to the formation of a catechol (ortho-dihydroxybenzene) derivative. For instance, the metabolism of piperine has been shown to result in the formation of a catechol metabolite.[1] This metabolic conversion is significant as it can dramatically alter the biological properties of the parent compound. This compound represents such a catechol metabolite, and its biological actions are likely distinct from its non-hydroxylated parent structures.

Putative Mechanisms of Action of this compound

The presence of the catechol moiety is the most critical determinant of the likely mechanism of action of this compound. Catechols are known to be redox-active, meaning they can participate in electron transfer reactions. This property can lead to both antioxidant and pro-oxidant effects.

Antioxidant and Pro-oxidant Activities

As an antioxidant, this compound can donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby mitigating oxidative stress. This is a common property of phenolic compounds. Several 1,3-benzodioxole derivatives have demonstrated antioxidant activity. For example, Hypecoumic acid, a 1,3-benzodioxole derivative, has shown moderate antioxidative activity.[2][3]

Conversely, under certain physiological conditions, catechols can undergo auto-oxidation to form semiquinone radicals and quinones. In this pro-oxidant role, this compound could contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, lipids, and proteins. This pro-oxidant activity is often implicated in the cytotoxic effects of certain catecholic compounds against cancer cells.

Inhibition of Cytochrome P450 Enzymes

A well-established mechanism of action for many 1,3-benzodioxole compounds is the inhibition of cytochrome P450 enzymes.[4] This inhibition can occur through the formation of a metabolic intermediate that binds tightly to the heme iron of the enzyme, rendering it inactive. Given that this compound is a metabolite formed by CYP450, it is plausible that it, or its further oxidation products (e.g., quinones), could also act as inhibitors of these enzymes. This has significant implications for drug-drug interactions, as the co-administration of a 1,3-benzodioxole derivative can alter the metabolism of other drugs.

Anti-inflammatory and Anti-cancer Potential

The anti-inflammatory and anti-cancer activities observed for various 1,3-benzodioxole derivatives may be, in part, mediated by their catechol metabolites. Catechols can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX). Some synthetic 1,3-benzodioxole derivatives have been evaluated as COX inhibitors.[5] The pro-oxidant activity of this compound could also contribute to anti-cancer effects by inducing apoptosis in tumor cells through increased oxidative stress. Derivatives of 1,3-benzodioxole have been shown to exhibit anti-tumor properties by promoting apoptosis.[2]

Quantitative Data on Related 1,3-Benzodioxole Derivatives

| Compound/Derivative | Biological Activity | IC50/EC50 Value | Cell Line/Assay |

| Hypecoumic acid | Antioxidant | 86.3 ± 0.2 µM | DPPH scavenging assay[3] |

| Compound 3e (Aryl acetate derivative) | Cytotoxic | 219 µM (CC50) | HeLa cells[5] |

| Compound 3b (Aryl acetate derivative) | COX-1 Inhibition | 1.12 µM | Ovine COX-1[5] |

| Compound 3b (Aryl acetate derivative) | COX-2 Inhibition | 1.3 µM | Human recombinant COX-2[5] |

Experimental Protocols for aPproaches to Studying this compound

The following are generalized experimental protocols that could be adapted to investigate the biological mechanism of action of this compound.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Plate cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Cytochrome P450 Inhibition Assay

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP450 enzymes), a specific CYP450 substrate, and various concentrations of this compound.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Analyze the formation of the metabolite of the specific substrate using LC-MS/MS.

-

Calculation: The inhibitory effect of this compound is determined by the reduction in metabolite formation compared to a control without the inhibitor. The IC50 value can then be calculated.

Conclusion and Future Directions

While direct evidence is sparse, the chemical structure of this compound strongly suggests a mechanism of action centered around its redox-active catechol moiety. This would likely confer both antioxidant and pro-oxidant properties, as well as the potential to inhibit cytochrome P450 enzymes. These activities form a plausible basis for potential anti-inflammatory and anti-cancer effects.

Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro and in vivo assays to confirm these putative mechanisms. Key areas of investigation should include its radical scavenging capacity, its ability to generate ROS in different cellular contexts, its inhibitory profile against a panel of CYP450 isoforms, and its effects on inflammatory and apoptotic signaling pathways. Such studies will be crucial to unlocking the therapeutic potential of this and other hydroxylated 1,3-benzodioxole derivatives.

References

- 1. Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1,3-Benzodioxole-4,5-diol: A Technical Guide to its Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 1,3-Benzodioxole-4,5-diol, with a focus on its natural occurrence, isolation, and potential synthetic pathways. While direct evidence for the natural occurrence of this compound is currently limited in scientific literature, this guide explores the presence of its core structural motifs in natural products and outlines methodologies for its potential procurement through isolation of precursors and chemical synthesis.

Natural Occurrence: An Elusive Target with Common Structural Motifs

Extensive database searches and literature reviews have not yielded direct evidence of the isolation of this compound as a naturally occurring compound in plants, fungi, or other organisms. However, the 1,3-benzodioxole ring system is a recurring motif in a variety of bioactive natural products.

A notable example is sesamol (3,4-methylenedioxyphenol), a positional isomer of the target compound, which is found in sesame seeds (Sesamum indicum) and sesame oil.[1][2] The presence of sesamol underscores the biosynthetic capability of plants to produce the 1,3-benzodioxole core.

Furthermore, the immediate precursor for the synthetic creation of the 1,3-benzodioxole ring, catechol (1,2-dihydroxybenzene), is widespread in the plant kingdom.[1][3][4] Catechol and its derivatives are found in a variety of plants, including Portulaca oleracea, and can be isolated from sources such as white fir bark.[1][5]

The following table summarizes the natural occurrence of key related compounds:

| Compound | Natural Source(s) | Typical Yield/Concentration | Reference(s) |

| Sesamol | Sesamum indicum (Sesame) seeds and oil | Varies with processing | [1][2] |

| Catechol | Portulaca oleracea, White Fir Bark (Abies concolor) | Not specified in general references | [1][5] |

| Catechin | Pinus patula Bark | 1.99% in ethanolic extract | |

| Gallic Acid | Pinus patula Bark | 3.12% in ethanolic extract |

Isolation Protocols: Focusing on the Precursor

Given the absence of a known natural source for this compound, this section details a representative experimental protocol for the isolation of its key synthetic precursor, catechol, from a natural source. The isolation of related phenolic compounds, catechin and gallic acid, from pine bark is also presented to illustrate common techniques in natural product chemistry.

Isolation of Catechol from White Fir Bark

This protocol is based on the methodology described by Hergert and Kurth for the isolation of catechol from the bark of white fir (Abies concolor).[5]

Experimental Protocol:

-

Extraction: The bark is extracted with hot water.

-

Lead Acetate Precipitation: The aqueous extract is treated with a solution of lead acetate to precipitate tannins and other phenolic compounds.

-

Filtration: The precipitate is removed by filtration.

-

Deleading: The excess lead in the filtrate is precipitated with hydrogen sulfide.

-

Ether Extraction: The filtrate is then extracted with diethyl ether.

-

Purification: The catechol is recovered from the ether extract and can be further purified by crystallization.

Isolation of Catechin and Gallic Acid from Pinus patula Bark

This protocol is adapted from the work of Sarria-Villa et al. on the isolation of phenolic compounds from Colombian pine bark.

Experimental Protocol:

-

Extraction: Pine bark is first degreased with hexane. The defatted bark is then subjected to leaching extraction with an ethanol-water mixture (30:70).

-

Solvent Removal: The resulting hydroalcoholic extract is concentrated by rotary evaporation at 55°C to remove the solvent completely.

-

Fractionation: The dried extract is fractionated using column chromatography to separate an ethanol-soluble fraction (containing tannins and phlobaphenes) from an ethanol-insoluble fraction (rich in phenolic acids).

-

Isolation: Catechin and gallic acid are then isolated from their respective fractions through further chromatographic purification.

-

Characterization: The structures of the isolated compounds are confirmed using spectroscopic methods such as UV-Vis, IR, NMR (¹H, ¹³C, HSQC, HMBC), and GC-MS.

Proposed Synthesis of this compound

In the absence of a natural source, chemical synthesis is the most viable route to obtain this compound. The following proposed synthesis is based on the well-established reaction of catechol with a dihalomethane to form the 1,3-benzodioxole ring.[6][7]

Proposed Synthetic Pathway:

The synthesis would logically proceed in two main stages: first, the formation of the 1,3-benzodioxole ring from a suitably protected catechol derivative, followed by deprotection to yield the final diol. A more direct approach would involve the reaction of pyrogallol (1,2,3-trihydroxybenzene) with a methylene source, though selectivity could be an issue. A plausible route starts from a protected 4,5-dihydroxy precursor.

Experimental Workflow:

Biosynthetic Considerations

While a specific biosynthetic pathway for this compound has not been elucidated, the biosynthesis of the 1,3-benzodioxole ring in plants is thought to proceed from phenylpropanoid precursors. The formation of the methylenedioxy bridge is a key step, catalyzed by cytochrome P450-dependent enzymes.

Conclusion

This compound remains an elusive target in the realm of natural products. However, the prevalence of the 1,3-benzodioxole core in nature, exemplified by sesamol, and the widespread availability of its synthetic precursor, catechol, provide a strong foundation for its study. The isolation protocols for related phenolic compounds and the proposed synthetic pathway detailed in this guide offer valuable starting points for researchers and drug development professionals interested in exploring the properties and potential applications of this and related compounds. Further investigation into plant metabolomes may yet reveal a natural source for this compound, while advances in synthetic chemistry will undoubtedly refine the methods for its preparation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1,3-Benzodioxole-4,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,3-benzodioxole derivatives, with a specific focus on 1,3-Benzodioxole-4,5-diol. Due to the limited availability of published experimental data for this compound, this document presents a detailed analysis of the parent compound, 1,3-Benzodioxole, to serve as a foundational reference. Furthermore, it outlines the detailed experimental protocols and a logical workflow for the spectroscopic analysis of such compounds.

Introduction to Spectroscopic Analysis of 1,3-Benzodioxoles

Spectroscopic Data of 1,3-Benzodioxole (Reference Compound)

The following tables summarize the key spectroscopic data for 1,3-Benzodioxole. This information is crucial for interpreting the spectra of its derivatives, including the anticipated signals for this compound.

Table 1: ¹H NMR Spectroscopic Data of 1,3-Benzodioxole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | m | 2H | Ar-H |

| 6.76 | m | 2H | Ar-H |

| 5.95 | s | 2H | O-CH₂ -O |

Table 2: ¹³C NMR Spectroscopic Data of 1,3-Benzodioxole

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | Ar-C -O |

| 121.6 | Ar-C H |

| 108.3 | Ar-C H |

| 101.1 | O-C H₂-O |

Table 3: IR Spectroscopic Data of 1,3-Benzodioxole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H (aromatic) stretch |

| 2890 | Medium | C-H (aliphatic) stretch |

| 1610, 1490, 1450 | Strong | C=C (aromatic) stretch |

| 1250, 1040 | Strong | C-O (ether) stretch |

Table 4: Mass Spectrometry Data of 1,3-Benzodioxole

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 94 | 30 | [M - CO]⁺ |

| 66 | 45 | [C₅H₆]⁺ |

| 65 | 50 | [C₅H₅]⁺ |

Predicted Spectroscopic Features of this compound

Based on the structure of this compound, the following spectral characteristics can be anticipated:

-

¹H NMR: The introduction of two hydroxyl groups at the 4 and 5 positions would lead to a simpler aromatic region, likely showing a singlet for the two equivalent aromatic protons. A broad singlet for the hydroxyl protons would also be expected, the chemical shift of which would be dependent on the solvent and concentration. The methylene bridge protons would remain a singlet.

-

¹³C NMR: The carbons bearing the hydroxyl groups (C-4 and C-5) would be significantly shifted downfield compared to the corresponding carbons in the parent compound.

-

IR Spectroscopy: The most notable feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching in the hydroxyl groups.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 154, corresponding to the molecular weight of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr for pellets).

-

Record the sample spectrum. The instrument automatically subtracts the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically keeps the molecular ion intact.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

For further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to deduce the molecular formula and structural features.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound and a conceptual signaling pathway involving a hypothetical bioactive 1,3-benzodioxole derivative.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Hypothetical signaling pathway of a bioactive 1,3-benzodioxole derivative.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1,3-Benzodioxole-4,5-diol and Related Phenolic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Benzodioxole-4,5-diol, a derivative of catechol, belongs to the broad class of polyphenolic compounds. These molecules are of significant interest in pharmaceutical and chemical research due to their bioactive properties. Understanding the thermal stability and degradation profile of such compounds is critical for determining appropriate storage conditions, processing parameters, and predicting shelf-life, particularly in the context of drug development and manufacturing. Thermal degradation can lead to loss of efficacy, formation of undesirable byproducts, and changes in physical properties.

This technical guide outlines the expected thermal behavior of this compound by examining related compounds and provides standardized methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Stability and Degradation Profile

The thermal degradation of polyphenols is a complex process involving multiple chemical pathways, including isomerization, breakdown into smaller molecules, polymerization, and reactions with other components.[[“]] The stability of these compounds is influenced by factors such as temperature, heating time, and the presence of oxygen.[[“]]

For this compound, the presence of the hydroxyl (-OH) groups on the benzene ring, shielded by the methylenedioxy bridge, is expected to be the primary site of thermal decomposition. The degradation pathway is likely to involve dehydration, decarboxylation, and subsequent cleavage of the aromatic ring at higher temperatures.

Due to its structural similarity to pyrogallol, a comparable thermal decomposition profile can be anticipated. The following table summarizes the thermal decomposition data for pyrogallol as a proxy for this compound.

Data Presentation: Thermal Decomposition of Pyrogallol

| Thermal Analysis | Temperature (°C) | Observation |

| DSC | ~133-135 | Endothermic peak corresponding to melting. |

| >200 | Broad exothermic peak indicating decomposition. | |

| TGA | Onset ~150 | Initial weight loss, likely due to dehydration. |

| 200-300 | Major weight loss corresponding to primary decomposition. | |

| >300 | Slower, continuous weight loss at higher temperatures. |

Note: The data presented is based on typical TGA/DSC curves for pyrogallol and may vary based on specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to 600 °C or higher, depending on the expected decomposition temperature.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy of these transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Heating Program:

-

An initial heating ramp of 10 °C/min from ambient temperature to a temperature above the expected melting point.

-

A cooling cycle at 10 °C/min back to the starting temperature.

-

A second heating ramp at 10 °C/min to observe any changes in thermal behavior after the initial melt and to obtain a clear glass transition if applicable.

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Mandatory Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a polyphenolic compound like this compound.

A logical workflow for the thermal analysis of this compound.

Signaling Pathway of Thermal Degradation

The following diagram illustrates a simplified potential degradation pathway for a generic polyphenolic compound under thermal stress.

A simplified diagram of potential thermal degradation pathways for polyphenols.

References

An In-depth Technical Guide to the Solubility of 1,3-Benzodioxole-4,5-diol and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Benzodioxole-4,5-diol and structurally related phenolic compounds in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the closely related and structurally similar compound, catechol (1,2-benzenediol), to provide valuable insights for researchers and professionals in drug development. The methodologies for solubility determination and relevant chemical synthesis pathways are also detailed.

Introduction to this compound and its Significance

1,3-Benzodioxole derivatives are a class of organic compounds that feature a benzene ring fused to a dioxole ring. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous bioactive natural products and synthetic compounds. This compound, a dihydroxylated derivative, is of particular interest due to its potential for hydrogen bonding and its role as a potential precursor in the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is crucial for its extraction, purification, formulation, and application in both research and industrial settings.

Solubility Profile

Generally, compounds like 1,3-benzodioxole are more soluble in organic solvents such as chloroform, ethanol, and ether and are sparingly soluble in water.[1] The solubility of 5-propyl-1,3-benzodioxole, a related compound, is noted to be higher in organic solvents like ethanol and chloroform and lower in polar solvents such as water.[2]

To provide a quantitative perspective, the solubility of catechol (benzene-1,2-diol), a structural precursor to 1,3-benzodioxole, has been experimentally determined in water and ethanol at various temperatures. This data serves as a valuable reference point for estimating the solubility of this compound.

Table 1: Experimentally Determined Solubility of Catechol in Water and Ethanol

| Temperature (K) | Mole Fraction Solubility in Water | Mole Fraction Solubility in Ethanol |

| 293.15 | 0.0857 | 0.2845 |

| 298.15 | 0.0968 | 0.3127 |

| 303.15 | 0.1089 | 0.3429 |

| 308.15 | 0.1221 | 0.3753 |

| 313.15 | 0.1364 | 0.4101 |

Data sourced from a study on the solubility of catechol in water, ethanol, and their binary mixtures.[3]

The data clearly indicates that catechol is significantly more soluble in ethanol than in water, and its solubility in both solvents increases with temperature. It is reasonable to expect a similar trend for this compound, with a likely preference for polar organic solvents over water.

Experimental Protocols for Solubility Determination

A standardized experimental approach is critical for obtaining reliable and reproducible solubility data. The following section outlines a general protocol for determining the solubility of a compound like this compound in organic solvents. This methodology is based on the widely used shake-flask method.

3.1. General Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a given solvent.[4]

-

Materials and Equipment:

-

The compound of interest (e.g., this compound)

-

A range of organic solvents of known purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

3.2. Analytical Techniques

The choice of analytical technique depends on the properties of the compound and the desired sensitivity.

-

UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve of absorbance versus concentration must be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. It is particularly useful for complex mixtures or when high accuracy is required. A calibration curve of peak area versus concentration is necessary.

Visualization of Relevant Workflows and Pathways

4.1. General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.

Caption: General workflow for determining the solubility of a compound.

4.2. Synthesis Pathway of 1,3-Benzodioxole from Catechol

The synthesis of the parent 1,3-benzodioxole ring system often starts from catechol. This provides context for the chemical family of the target compound.

Caption: Synthesis of 1,3-Benzodioxole from Catechol.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong inference of its behavior can be drawn from its chemical structure and the known solubility of its parent compound, catechol. It is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to water, a property that is critical for its handling and application in drug development and chemical synthesis. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to determine the precise solubility of this and other similar compounds, thereby facilitating further research and development.

References

In Silico Modeling of 1,3-Benzodioxole-4,5-diol Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1,3-Benzodioxole-4,5-diol's interaction with aminergic G-protein coupled receptors (GPCRs). Due to the presence of a catechol moiety, a key pharmacophore for biogenic amines, this document focuses on dopamine, adrenergic, and serotonin receptors as plausible biological targets. While direct experimental binding data for this compound is not currently available in the public domain, this guide outlines a predictive modeling workflow. This includes receptor selection, homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, detailed experimental protocols for radioligand binding assays are provided to facilitate the validation of these computational predictions. The objective is to furnish researchers with a robust theoretical and practical foundation to investigate the pharmacological profile of this compound and guide future drug discovery efforts.

Introduction

This compound is a small organic molecule featuring a catechol group attached to a 1,3-benzodioxole scaffold. The catechol moiety is a well-established structural motif responsible for the binding of endogenous ligands such as dopamine, norepinephrine, and epinephrine to their respective aminergic GPCRs. This structural similarity suggests that this compound may exhibit affinity for these and related receptors, making it a person of interest for pharmacological investigation.

In silico modeling techniques are indispensable tools in modern drug discovery, offering a time- and cost-effective means to predict and analyze ligand-receptor interactions at the molecular level. This guide will detail a systematic approach to computationally evaluate the binding of this compound to selected aminergic GPCRs.

Potential Receptor Targets and Rationale

The selection of potential receptor targets for this compound is primarily driven by the presence of the catechol group.

-

Dopamine Receptors (e.g., D2, D3): The catechol hydroxyls are critical for hydrogen bonding interactions within the binding pockets of dopamine receptors.

-

Adrenergic Receptors (e.g., α1A, α1B): Endogenous ligands for these receptors, epinephrine and norepinephrine, are catecholamines. A structurally related 1,3-benzodioxole derivative, LASSBio-772, has demonstrated high affinity for α1A and α1B adrenergic receptors, further supporting these as potential targets.

-

Serotonin Receptors (e.g., 5-HT2A): While serotonin itself is an indoleamine, some serotonin receptor subtypes can interact with catechol-containing compounds.

Quantitative Binding Data (Illustrative)

As of the date of this publication, no direct experimental binding affinities (Kᵢ or IC₅₀ values) for this compound have been reported. However, to illustrate how such data would be presented, the following tables summarize the binding affinities of the endogenous ligands for our receptors of interest and the reported affinities for the related 1,3-benzodioxole derivative, LASSBio-772.

Table 1: Binding Affinities (Kᵢ in nM) of Endogenous Ligands for Selected Human Aminergic GPCRs

| Ligand | Dopamine D2 Receptor | Adrenergic α1A Receptor | Serotonin 5-HT2A Receptor |

| Dopamine | 200 - 1,500 | >10,000 | >10,000 |

| Norepinephrine | 1,000 - 5,000 | 50 - 200 | 500 - 2,000 |

| Epinephrine | 500 - 2,000 | 20 - 100 | 200 - 1,000 |

| Serotonin | >10,000 | >10,000 | 5 - 20 |

Table 2: Binding Affinities (Kᵢ in nM) of LASSBio-772 for Human Adrenergic α1 Receptor Subtypes

| Ligand | Adrenergic α1A Receptor | Adrenergic α1B Receptor |

| LASSBio-772 | 0.14 | 5.55 |

In Silico Modeling Workflow

The following workflow outlines a comprehensive computational approach to predict and analyze the binding of this compound to the selected receptor targets.

Detailed Methodologies

-

Obtain Receptor Structures: Experimentally determined structures of the human dopamine D2 receptor (PDB ID: 7DFP), serotonin 5-HT2A receptor (PDB ID: 6A93), and alpha-1A adrenergic receptor (PDB IDs: 7YM8, 8THK) can be downloaded from the Protein Data Bank (RCSB PDB).[1][2][3][4]

-

Structure Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).

-

Repair any missing side chains or loops. If significant portions of the receptor are missing, homology modeling may be necessary.

-

-

2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation using software such as ChemDraw, MarvinSketch, or Avogadro.

-

Ligand Parameterization: Generate force field parameters for the ligand. For the AMBER force field, the antechamber tool can be used to generate GAFF (General Amber Force Field) parameters. For the CHARMM force field, the CGenFF server is a suitable option.

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation.

-

Grid Generation: Define the binding site on the receptor. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is then generated around this site.

-

Docking Simulation: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor's binding site. The program will generate multiple binding poses and rank them based on a scoring function.

-

Pose Analysis: Analyze the top-ranked poses to identify plausible binding modes. Look for key interactions, such as hydrogen bonds between the catechol hydroxyls and serine residues in the binding pocket, which are known to be important for catecholamine binding.

-

System Setup:

-

Take the most promising ligand-receptor complex from the docking results.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an appropriate water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Equilibration: Perform a series of equilibration steps to allow the system to relax. This typically involves an initial energy minimization followed by short MD simulations with position restraints on the protein and ligand, which are gradually released.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to observe the stability of the ligand in the binding pocket and any conformational changes in the receptor. GROMACS or AMBER are commonly used software packages for these simulations.[5][6][7][8]

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation), identify persistent hydrogen bonds, and analyze other non-covalent interactions.

Experimental Validation: Radioligand Binding Assay

Computational predictions should be validated experimentally. A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells expressing the human receptor of interest (e.g., HEK293 cells transfected with the gene for the dopamine D2 receptor).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for the D2 receptor) to each well.

-

Add a range of concentrations of the unlabeled test compound (this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the free radioligand.

-

Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity, which corresponds to the amount of bound radioligand.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathway Visualization

Understanding the downstream signaling pathways of the potential target receptors is crucial for predicting the functional consequences of ligand binding.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. GROMACS Tutorials [mdtutorials.com]

- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 7. bioinformaticsreview.com [bioinformaticsreview.com]

- 8. Protein-Ligand Complex [mdtutorials.com]

Historical Perspectives on the Discovery of 1,3-Benzodioxole-4,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The synthesis of the parent 1,3-benzodioxole is historically rooted in the reaction of catechol (1,2-dihydroxybenzene) with a methylenating agent, a process that has been refined over time[3]. It is therefore highly probable that the first synthesis of 1,3-Benzodioxole-4,5-diol would have followed a similar strategy, utilizing a tetrahydroxylated benzene precursor.

Plausible Historical Synthesis

The most logical and historically consistent approach to the synthesis of this compound would involve the selective methylenation of 1,2,3,4-tetrahydroxybenzene. This precursor, while less common than catechol or pyrogallol, would provide the necessary arrangement of hydroxyl groups for the formation of the 1,3-dioxole ring at the 1 and 2 positions, leaving hydroxyl groups at the 4 and 5 positions.

The key transformation is the formation of the methylenedioxy bridge, a reaction well-documented for various catechols. Early methods would have likely employed dihalomethanes, such as dibromomethane or dichloromethane, in the presence of a base.

Proposed Synthetic Pathway

The proposed historical synthesis can be visualized as a single-step reaction from a commercially available or preparable starting material.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, extrapolated from established procedures for the methylenation of catechols[4][5].

Objective: To synthesize this compound via the methylenation of 1,2,3,4-tetrahydroxybenzene.

Materials:

-

1,2,3,4-Tetrahydroxybenzene

-

Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1,2,3,4-tetrahydroxybenzene (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF or DMSO to the flask to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (2.5 eq) or sodium hydroxide (2.2 eq).

-

Addition of Methylenating Agent: Stir the suspension vigorously and heat to 80-100 °C. Slowly add dichloromethane (1.5 eq) or dibromomethane (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous solution to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

-

Data Presentation

As no specific experimental data for the synthesis of this compound has been reported, the following table presents hypothetical quantitative data based on typical yields and properties observed for analogous methylenation reactions of catechols.

| Parameter | Hypothetical Value | Notes |

| Reactants | ||

| 1,2,3,4-Tetrahydroxybenzene | 10.0 g (0.07 mol) | Starting material. |

| Dichloromethane | 8.9 g (0.105 mol) | Methylenating agent. |

| Potassium Carbonate | 24.2 g (0.175 mol) | Base. |

| Product | ||

| This compound | ||

| Theoretical Yield | 10.8 g | Based on the stoichiometry of the reaction. |

| Actual Yield | 6.5 g | Hypothetical yield, assuming a moderate conversion rate typical for such reactions. |

| Percent Yield | 60% | A plausible yield for a non-optimized, historical synthesis. |

| Melting Point | 150-155 °C | Estimated based on related dihydroxy-benzodioxole structures. |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆) | Expected signals: a singlet for the O-CH₂-O protons (~6.0 ppm), aromatic protons, and OH protons. | |

| ¹³C NMR (DMSO-d₆) | Expected signals: a signal for the O-CH₂-O carbon (~101 ppm) and aromatic carbons. | |

| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calcd for C₇H₅O₄: 153.0188; found: 153.0190 | Expected molecular ion peak. |

Potential Biological Significance and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, the broader class of 1,3-benzodioxole derivatives is known to possess a range of pharmacological properties[1][6][7]. These include anti-tumor, anti-hyperlipidemic, and antioxidant effects. The dihydroxy substitution on the aromatic ring of this compound suggests it may have enhanced antioxidant capabilities due to the presence of the catechol-like moiety.

The following diagram illustrates a generalized overview of the potential biological activities of 1,3-benzodioxole derivatives, which could be relevant for this compound.

Caption: Potential biological activities of 1,3-benzodioxole derivatives.

Conclusion

The discovery of this compound is intrinsically linked to the historical development of synthetic methods for the 1,3-benzodioxole ring system. Although a precise "discovery" paper for this specific molecule is elusive, a plausible synthesis can be constructed based on well-established chemical principles. The provided experimental protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Given the known activities of related compounds, this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and metabolic diseases. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. US4082774A - Methylenedioxybenzene -- improved method of preparation - Google Patents [patents.google.com]

- 6. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,3-Benzodioxole-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a detailed laboratory-scale protocol for the multi-step synthesis of 1,3-Benzodioxole-4,5-diol. Due to the inherent reactivity of the target molecule, a direct synthesis from readily available precursors such as gallic acid or pyrogallol is challenging. The presented protocol outlines a strategic approach involving the protection of functional groups, followed by the formation of the characteristic methylenedioxy bridge, and subsequent deprotection to yield the desired diol. This application note is intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in the preparation of this and structurally related compounds.

Introduction

1,3-Benzodioxole derivatives are a class of organic compounds found in numerous natural products and are pivotal scaffolds in medicinal chemistry and drug discovery. The 1,3-benzodioxole moiety is a key pharmacophore in a variety of biologically active molecules. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the vicinal diol functionality offers a handle for further chemical modifications, making it a versatile intermediate.

The synthesis of this compound is not trivial due to the propensity of the polyhydroxylated benzene ring to undergo side reactions. Direct methylenation of precursors like gallic acid or pyrogallol is often unsuccessful. Therefore, a more strategic, multi-step synthesis is required, which involves the protection of the carboxylic acid and one of the hydroxyl groups, followed by the key methylenation reaction, and finally, deprotection and decarboxylation.

Overall Synthetic Strategy

The proposed synthetic pathway for this compound commences with the readily available starting material, gallic acid. The strategy involves a four-step sequence:

-

Esterification: The carboxylic acid functionality of gallic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.

-

Selective Protection of the 4-Hydroxyl Group: The hydroxyl group at the 4-position of methyl gallate is selectively protected, for example, as a benzyl ether. This directs the subsequent methylenation to the desired 3- and 5-hydroxyl groups.

-

Methylenation: The key 1,3-benzodioxole ring is formed by reacting the partially protected methyl gallate with a suitable methylenating agent.

-

Deprotection and Decarboxylation: Finally, removal of the protecting group and hydrolysis of the ester followed by decarboxylation yields the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.

Step 1: Synthesis of Methyl Gallate

Reaction: Gallic Acid → Methyl Gallate

Procedure:

-

To a solution of gallic acid (1 equivalent) in methanol (approximately 10-15 mL per gram of gallic acid), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C (ice bath).

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is then poured into cold water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford methyl gallate.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Gallic Acid | Methyl Gallate | H₂SO₄ | Methanol | 4-6 h | Reflux | ~90% |

Step 2: Selective Protection of Methyl Gallate

Reaction: Methyl Gallate → Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

Procedure:

-

To a solution of methyl gallate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.1 equivalents).

-

To this suspension, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield methyl 4-(benzyloxy)-3,5-dihydroxybenzoate.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Methyl Gallate | Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | Benzyl chloride, K₂CO₃ | Acetone/DMF | 24-48 h | Room Temp. | ~70-80% |

Step 3: Methylenation of Protected Methyl Gallate

Reaction: Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate → Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate

Procedure:

-

To a solution of methyl 4-(benzyloxy)-3,5-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate or cesium carbonate (2.2 equivalents).

-

Add a methylenating agent, such as diiodomethane or dichloromethane (1.2 equivalents), to the mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

After cooling to room temperature, the mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate | CH₂I₂ or CH₂Cl₂, K₂CO₃ or Cs₂CO₃ | DMF/DMSO | 12-24 h | 80-100 °C | ~60-70% |

Step 4: Deprotection and Decarboxylation

Reaction: Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate → this compound

Procedure:

-

Deprotection: The benzyl protecting group is removed by catalytic hydrogenation. Dissolve the methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate (1 equivalent) in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected intermediate.

-

Hydrolysis and Decarboxylation: The crude intermediate is then subjected to hydrolysis and decarboxylation. This can be achieved by heating the intermediate in a strong aqueous acid (e.g., HCl or H₂SO₄) or by a two-step process of saponification with a base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.

-

The final product, this compound, is then isolated by extraction and purified by crystallization or column chromatography.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |